

Physical and chemical properties of 3-Bromo-4-pyridinamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Amino-3-bromopyridine**

Cat. No.: **B079700**

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-4-pyridinamine

Authored by: Gemini, Senior Application Scientist Abstract

3-Bromo-4-pyridinamine, a substituted pyridine derivative, is a key heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the pyridine nitrogen, the electron-donating amino group, and the versatile bromo substituent, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Structural Elucidation

Correctly identifying a chemical entity is the foundation of all subsequent research. 3-Bromo-4-pyridinamine is systematically known by several names and is uniquely identified by its CAS number.

- Systematic Name: 3-Bromopyridin-4-amine
- Common Synonyms: **4-Amino-3-bromopyridine**, 3-Bromo-4-aminopyridine[1][2]
- CAS Number: 13534-98-0[1]

- Molecular Formula: C₅H₅BrN₂ [1]
- Molecular Weight: 173.01 g/mol [1]

The structural arrangement of the bromine atom at position 3 and the amino group at position 4 on the pyridine ring dictates its reactivity and physicochemical properties.

Caption: Chemical structure of 3-Bromo-4-pyridinamine (CAS 13534-98-0).

Physicochemical Properties

The physical state, solubility, and other core properties of a compound are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.

Property	Value	Source(s)
Appearance	Light yellow solid	[2]
Melting Point	61-69 °C	
Boiling Point	Data not available at atmospheric pressure. The isomer 3-Amino-4-bromopyridine has a reported boiling point of 44-51 °C at 3 mmHg. [3]	N/A
Solubility	Expected to be soluble in polar organic solvents. The presence of the amino group, which can participate in hydrogen bonding, suggests some solubility in polar media.	[2]
pKa	Data available in the IUPAC Digitized pKa Dataset.	[1]

Spectroscopic Profile

While specific spectral data for 3-Bromo-4-pyridinamine is not readily available in public repositories, its structure can be unequivocally confirmed using standard spectroscopic methods.

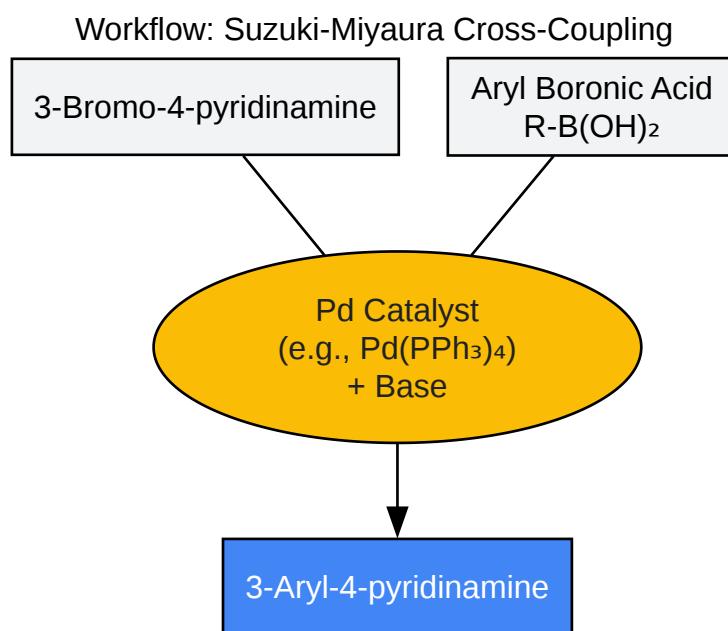
- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the positions of the bromo and amino substituents.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display five signals for the five unique carbon atoms in the pyridine ring. The carbon attached to the bromine atom would be significantly shifted.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).[1] The nominal molecular ion peaks would appear at m/z 172 and 174.[1]
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C=C and C=N stretching of the pyridine ring, and C-Br stretching.

Researchers can find reference spectra for related compounds like 3-bromopyridine in databases such as the NIST WebBook and ChemicalBook, which can aid in the interpretation of experimental data.[4][5][6]

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-4-pyridinamine is governed by the electronic properties of the pyridine ring, which is modified by the electron-donating amino group and the electronegative bromine atom.

The Role of the Bromine Atom: A Gateway to Complexity


The bromine atom at the C-3 position is the molecule's primary synthetic handle. It is an excellent leaving group, making the compound an ideal substrate for a variety of transition-

metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, allowing for the efficient construction of complex molecular architectures.

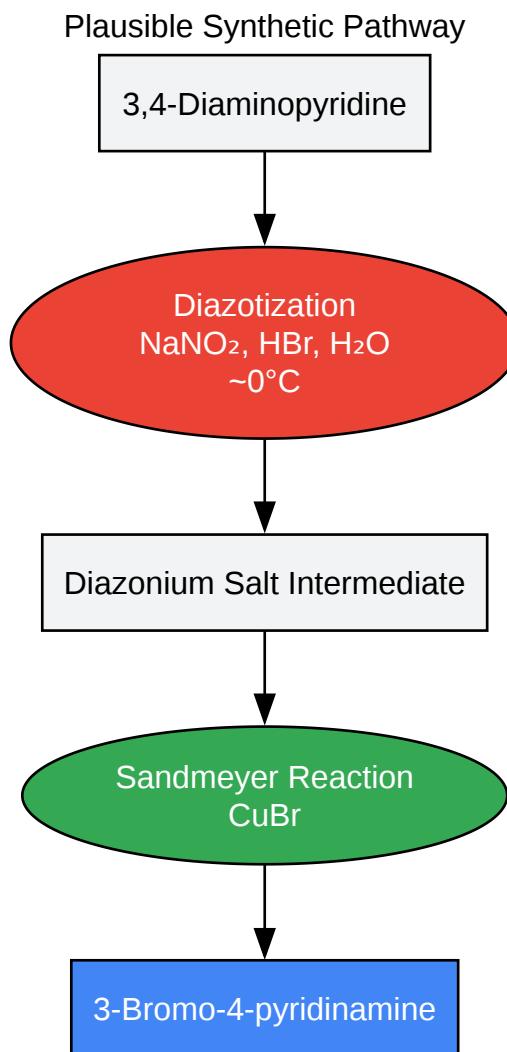
[7][8]

Key Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
- Heck Reaction: C-C bond formation with alkenes.
- Sonogashira Coupling: C-C bond formation with terminal alkynes.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.


Influence of the Amino Group and Pyridine Ring

The pyridine nitrogen atom makes the ring electron-deficient, which generally activates positions 2, 4, and 6 for nucleophilic aromatic substitution (S_NAr).[9] The presence of the

strongly activating amino group at the 4-position further modulates this reactivity, influencing the regioselectivity of subsequent reactions.

Synthesis Overview

The synthesis of substituted bromopyridines can be approached through several established methodologies in organic chemistry. While a specific, validated protocol for 3-Bromo-4-pyridinamine is not detailed in the provided search results, a plausible synthetic route can be inferred from methods used for analogous compounds. A common strategy involves the Sandmeyer reaction, starting from an amino precursor.

[Click to download full resolution via product page](#)

Caption: A potential synthetic route via the Sandmeyer reaction.

Alternative methods could involve the direct bromination of 4-aminopyridine, although controlling the regioselectivity can be challenging.

Applications in Research and Drug Development

3-Bromo-4-pyridinamine is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules with desired biological activities.[\[3\]](#)

- Pharmaceutical Development: The pyridine core is a common motif in many FDA-approved drugs.[\[7\]](#) This compound serves as a starting point for synthesizing libraries of novel compounds for screening against various therapeutic targets, including neurological disorders.[\[3\]](#)[\[8\]](#)
- Agrochemical Research: It is used in the synthesis of modern pesticides and herbicides.[\[3\]](#) [\[10\]](#) The functional groups allow for modifications that can enhance the efficacy and selectivity of crop protection agents.[\[3\]](#)
- Materials Science: The versatile reactivity of bromopyridines is also explored in the creation of advanced materials like conductive polymers for electronic devices.[\[3\]](#)

Safety, Handling, and Storage

As a laboratory chemical, 3-Bromo-4-pyridinamine must be handled with appropriate precautions. The following information is derived from its Globally Harmonized System (GHS) classification.

- GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
- Signal Word: Danger

Hazard Statements:

- H302: Harmful if swallowed[\[1\]](#)
- H315: Causes skin irritation[\[1\]](#)
- H318: Causes serious eye damage[\[1\]](#)

- H335: May cause respiratory irritation

Recommended Handling Protocol:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[\[11\]](#) For solids, a dust mask may be appropriate.
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[\[11\]](#)[\[12\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[12\]](#) Store locked up.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 3-bromo- [webbook.nist.gov]
- 6. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 7. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-4-pyridinamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079700#physical-and-chemical-properties-of-3-bromo-4-pyridinamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com